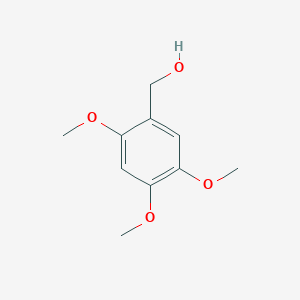

(2,4,5-Trimethoxyphenyl)methanol

Description

Properties

IUPAC Name |

(2,4,5-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNCXXBIDXLPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357583 | |

| Record name | (2,4,5-trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30038-31-4 | |

| Record name | (2,4,5-trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4,5-Trimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,5-Trimethoxyphenyl)methanol, a member of the trimethoxybenzyl alcohol family, is a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. Its structural features, including the trimethoxylated phenyl ring, make it an interesting candidate for the synthesis of more complex molecules and a potential pharmacophore in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. While direct biological studies on this specific isomer are limited, the known bioactivities of structurally related compounds are discussed to provide a context for future research.

Chemical and Physical Properties

This compound, also known as 2,4,5-Trimethoxybenzyl alcohol, possesses the chemical formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol [1][2]. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30038-31-4 | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4,5-Trimethoxybenzyl alcohol | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 70-72 °C | |

| Boiling Point | 320.2 °C at 760 mmHg | |

| Density | 1.131 g/cm³ | |

| Flash Point | 147.4 °C |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde, using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize this compound by the reduction of 2,4,5-Trimethoxybenzaldehyde.

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,4,5-Trimethoxybenzaldehyde (1.0 equivalent) in methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Slowly add deionized water to the reaction mixture to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

Objective: To purify crude this compound using column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the proportion of the more polar solvent (Ethyl Acetate).

-

Fraction Collection: Collect the eluting fractions in separate tubes.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Analytical Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the alcohol group, and the protons of the three methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the three methoxy carbons, the aromatic carbons, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹) and the C-O stretching of the alcohol and ether groups, as well as peaks corresponding to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.22 g/mol ). The fragmentation pattern can provide further structural information.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct studies on the biological activity and specific signaling pathway involvement of this compound in the scientific literature. However, the broader class of trimethoxyphenyl compounds has been the subject of extensive research, particularly in the context of cancer and inflammation.

Many natural and synthetic compounds containing the trimethoxyphenyl moiety, such as combretastatin and its analogues, are known to exhibit potent anticancer activity by targeting tubulin polymerization[3]. These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells[3]. The trimethoxyphenyl group is often a key pharmacophore responsible for binding to the colchicine-binding site on β-tubulin[3].

Furthermore, various trimethoxybenzyl alcohol derivatives and related structures have been investigated for their antioxidant and anti-inflammatory properties[4].

It is important to emphasize that while these findings for structurally related molecules are informative, they are not directly applicable to this compound without specific experimental validation. Future research is warranted to explore the potential cytotoxic, anti-inflammatory, or other biological activities of this specific isomer and to elucidate any involvement in cellular signaling pathways.

Visualizations

References

- 1. 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro [mdpi.com]

An In-depth Technical Guide to (2,4,5-Trimethoxyphenyl)methanol

CAS Number: 30038-31-4

This technical guide provides a comprehensive overview of (2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a substituted benzyl alcohol derivative. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 30038-31-4 | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Melting Point | 70-72 °C | |

| Form | Solid | |

| Assay | 97% | |

| Linear Formula | (CH₃O)₃C₆H₂CH₂OH |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of its precursor, 2,4,5-trimethoxybenzaldehyde, followed by its reduction to the corresponding alcohol. Detailed experimental protocols for both stages are provided below.

Step 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde from Asarone

A common and efficient method for the synthesis of 2,4,5-trimethoxybenzaldehyde is the ozonolysis of asarone, a primary constituent of calamus oil.[2]

Experimental Protocol:

-

Reaction Setup: In a two-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve asarone in a suitable solvent such as ethanol.

-

Ozonolysis: Cool the solution in an ice bath and bubble ozone gas through the mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, as indicated by the disappearance of the starting material, the reaction mixture is typically worked up by adding a reducing agent (e.g., dimethyl sulfide or zinc dust) to quench the excess ozone and reduce the ozonide intermediate.

-

Extraction and Purification: The product is then extracted with an organic solvent, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 2,4,5-trimethoxybenzaldehyde can be further purified by column chromatography or recrystallization.

Step 2: Reduction of 2,4,5-Trimethoxybenzaldehyde to this compound

The final step involves the reduction of the aldehyde functional group to a primary alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde in a suitable solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring. The reaction is typically exothermic and should be controlled.

-

Monitoring: The progress of the reduction can be monitored by TLC.

-

Quenching and Work-up: Once the reaction is complete, the excess reducing agent is quenched by the slow addition of water or a dilute acid.

-

Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield this compound, which can be purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of this compound are limited, numerous derivatives containing the trimethoxyphenyl moiety have demonstrated significant pharmacological effects, particularly as anticancer agents.[3][4][5][6] A recurring mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[4][5][6]

The diagram below illustrates a plausible signaling pathway that could be targeted by trimethoxyphenyl compounds, leading to cell cycle arrest and apoptosis. This is a representative pathway based on the known activity of related molecules.

Caption: Illustrative pathway of tubulin polymerization inhibition.

This proposed mechanism involves the binding of the trimethoxyphenyl compound to the colchicine binding site on β-tubulin. This interaction disrupts the polymerization of tubulin dimers into microtubules. The resulting failure in the formation of a functional mitotic spindle leads to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis, or programmed cell death, in cancer cells.

Experimental Workflow for Synthesis

The following diagram outlines the general experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow from asarone to the final product.

This guide provides foundational technical information for researchers interested in this compound. The detailed protocols and illustrative pathway serve as a starting point for further investigation and application in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to (2,4,5-Trimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2,4,5-Trimethoxyphenyl)methanol (CAS No: 30038-31-4), a versatile chemical intermediate. It details the compound's physicochemical properties, synthesis protocols, and its role in the development of bioactive molecules.

Physicochemical Properties

This compound, also known as 2,4,5-Trimethoxybenzyl alcohol, is a key building block in organic synthesis. Its molecular structure and properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 30038-31-4 | [1][2][3] |

| Appearance | White to light beige/cream crystalline powder | [4] |

| Melting Point | 70-72 °C | [2] |

| Boiling Point | 320.2 °C at 760 mmHg | [2] |

| Density | 1.131 g/cm³ | [2] |

| Flash Point | 147.4 °C | [2] |

| Solubility | Insoluble in water; Soluble in ether, dioxane; Slightly soluble in chloroform, ethyl acetate, methanol. | [4] |

Synthesis of this compound

The synthesis of this compound is often achieved through the reduction of 2,4,5-Trimethoxybenzaldehyde. This common laboratory procedure provides a reliable route to the desired alcohol.

Synthesis workflow for this compound.

Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde

This protocol outlines a general procedure for the synthesis of this compound via the reduction of its corresponding aldehyde.

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,5-Trimethoxybenzaldehyde in methanol. The solution is stirred at room temperature.

-

Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride is added portion-wise to the solution, maintaining a low temperature. The reaction is monitored for completion using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the methanol is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Applications in Drug Discovery and Development

This compound and its precursor, 2,4,5-trimethoxybenzaldehyde, are valuable intermediates in the synthesis of various bioactive compounds. The unique substitution pattern of the trimethoxybenzene core is instrumental in constructing complex molecular architectures with diverse pharmacological activities.

These compounds serve as key building blocks for:

-

Anticancer Agents: The trimethoxyphenyl moiety is found in several natural products and synthetic analogues that exhibit antimitotic activity by inhibiting tubulin polymerization.[4][5]

-

Anti-inflammatory Compounds: Derivatives have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors.[4]

-

Antiviral Agents: This chemical scaffold has been utilized in the synthesis of inhibitors for viral enzymes such as HIV Reverse Transcriptase (HIV-RT).[4]

-

Antifungal Compounds: Certain derivatives have demonstrated inhibitory activity against pathogens like Candida albicans.[4]

The logical relationship of its application in synthesizing other key compounds is illustrated below.

Role as a precursor in organic synthesis.

References

- 1. This compound | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-TRIMETHOXYBENZYL ALCOHOL | CAS#:30038-31-4 | Chemsrc [chemsrc.com]

- 3. CAS 30038-31-4 | this compound - Synblock [synblock.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2,4,5-Trimethoxyphenyl)methanol

Abstract

(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol (CAS No. 30038-31-4), is a key organic intermediate in the synthesis of various fine chemicals and pharmacologically active molecules.[1] Its polysubstituted aromatic structure makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on the reduction of its corresponding aldehyde and carboxylic acid precursors. Detailed experimental protocols, comparative data, and process workflows are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Primary Synthesis Pathway: Reduction of 2,4,5-Trimethoxybenzaldehyde

The most direct and widely employed method for synthesizing this compound is the reduction of the carbonyl group of its parent aldehyde, 2,4,5-Trimethoxybenzaldehyde. This transformation can be achieved through several reliable methods, including hydride reduction and catalytic hydrogenation.

Hydride Reduction

The use of complex metal hydrides is a cornerstone of aldehyde reduction in organic synthesis due to high yields and mild reaction conditions.

-

Sodium Borohydride (NaBH₄): This reagent is a mild, selective, and cost-effective choice for reducing aldehydes to primary alcohols.[2][3] It is generally used in protic solvents like methanol or ethanol, where it readily reduces the aldehyde with high chemoselectivity, leaving other functional groups like esters intact.[4]

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce aldehydes, ketones, esters, and carboxylic acids.[3][5] Due to its high reactivity, it requires anhydrous aprotic solvents (e.g., diethyl ether, THF) and careful handling.

The general workflow for this primary synthesis pathway is illustrated below.

Caption: Primary synthesis route via aldehyde reduction.

Quantitative Data for Aldehyde Reduction

While specific data for the reduction of 2,4,5-Trimethoxybenzaldehyde is not extensively published, the reduction of aromatic aldehydes with sodium borohydride is a standard, high-yielding transformation. Yields are typically in the range of 90-98%.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2,4,5-Trimethoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 1 - 2 | 90 - 98 |

| 2,4,5-Trimethoxybenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 to 25 | 1 - 3 | >95 |

Experimental Protocol: Reduction using Sodium Borohydride

This protocol is a representative procedure based on standard aldehyde reductions.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,5-Trimethoxybenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the evolution of hydrogen gas ceases and the pH is neutral to slightly acidic.

-

Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

Synthesis of the Key Precursor: 2,4,5-Trimethoxybenzaldehyde

The availability of the starting aldehyde is crucial. Several efficient methods exist for its synthesis, primarily starting from natural sources like asarone (found in Calamus oil) or from commercially available 1,2,4-trimethoxybenzene.[7][8]

Caption: Major synthetic routes to the key aldehyde precursor.

Quantitative Data for 2,4,5-Trimethoxybenzaldehyde Synthesis

The ozonolysis of asarone is a particularly efficient method, offering high yields in a very short reaction time.[9]

| Starting Material | Method | Reagents | Solvent | Time | Yield (%) | Reference |

| β-Asarone (from Calamus Oil) | Ozonolysis | O₃/O₂ | Ethanol / Ethyl Acetate | 10 min | 92 | [9] |

| β-Asarone | Dichromate Oxidation | K₂Cr₂O₇, H₂SO₄ | THF | - | 70 | [7][9] |

| 1,2,4-Trimethoxybenzene | Vilsmeier-Haack | POCl₃, DMF | DMF | 1 h | ~85-95 | [10] |

Experimental Protocol: Ozonolysis of Asarone

This protocol is adapted from a high-yield synthesis reported in the literature.[9]

-

Preparation: In a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve purified calamus oil (5 g, ~24 mmol of asarone) in ethanol (5 mL).

-

Ozonolysis: Cool the solution and bubble a stream of ozone (O₃/O₂) through it at room temperature.

-

Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 10 minutes.

-

Work-up: Add ethyl acetate (5 mL) to the reaction mixture. Wash the mixture with distilled water (3 x 2.5 mL).

-

Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield crude 2,4,5-trimethoxybenzaldehyde as a pale brown solid.

Alternative Synthesis Pathways

While reduction of the corresponding aldehyde is the most common route, other pathways offer strategic alternatives depending on the availability of starting materials.

Reduction of 2,4,5-Trimethoxybenzoic Acid

This compound can be synthesized by the reduction of 2,4,5-Trimethoxybenzoic acid. This requires a strong reducing agent, as NaBH₄ is not potent enough to reduce carboxylic acids.[3]

-

Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for this transformation, efficiently converting the carboxylic acid to the primary alcohol.[5]

Caption: Alternative route via carboxylic acid reduction.

Experimental Protocol: Reduction of Carboxylic Acid using LiAlH₄

This is a general procedure for the LiAlH₄ reduction of a carboxylic acid. Extreme caution must be exercised when working with LiAlH₄.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

-

Substrate Addition: Dissolve 2,4,5-Trimethoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams used.[11]

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A granular precipitate should form. Add anhydrous magnesium sulfate to aid in drying and stir for another 15 minutes.

-

Isolation: Filter the solid salts through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.

Grignard Reaction Pathway (Theoretical)

A plausible, though less documented, pathway involves a Grignard reaction. This would entail the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by a reaction with formaldehyde to yield the primary alcohol.

Caption: Theoretical Grignard synthesis workflow.

This route is synthetically viable but requires the synthesis of the corresponding halo-aromatic starting material and strict anhydrous conditions typical for Grignard reactions.

Conclusion

The synthesis of this compound is most efficiently achieved via the reduction of 2,4,5-Trimethoxybenzaldehyde, with sodium borohydride in methanol representing a simple, safe, and high-yielding method. The aldehyde precursor itself is readily accessible through highly efficient modern methods like the ozonolysis of naturally occurring asarone, providing a green and rapid entry point to the target molecule. Alternative routes, such as the reduction of the corresponding carboxylic acid with LiAlH₄ or a theoretical Grignard pathway, offer strategic flexibility for researchers based on starting material availability and laboratory capabilities. The protocols and data compiled in this guide serve as a practical resource for the synthesis and further derivatization of this important chemical intermediate.

References

- 1. This compound | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. benchchem.com [benchchem.com]

- 11. Workup [chem.rochester.edu]

(2,4,5-Trimethoxyphenyl)methanol: A Comprehensive Technical Guide

Introduction

(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol, is an aromatic alcohol that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structural framework, a trimethoxy-substituted benzene ring attached to a hydroxymethyl group, makes it a valuable precursor for the synthesis of various bioactive molecules. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

While a singular, definitive "discovery" of this compound is not well-documented in historical records, its origins are intrinsically linked to the study of natural products, particularly β-asarone. β-Asarone is a primary constituent of the essential oil of Acorus calamus, a plant with a long history of use in traditional medicine. The chemical structure of this compound is closely related to asarone and its derivatives, suggesting that its synthesis and characterization likely emerged from research focused on the chemical modification of these natural compounds.

The history of this compound is therefore more accurately a history of its synthesis and utility as a chemical intermediate. The development of synthetic routes to this compound has been driven by the need for structurally diverse molecules in drug discovery programs. The trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active compounds, and this compound serves as a convenient building block for introducing this functional group.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 70-72 °C.[1] It is soluble in common organic solvents. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [2][3] |

| Molecular Weight | 198.22 g/mol | [2][3] |

| CAS Number | 30038-31-4 | [2][3] |

| Melting Point | 70-72 °C | [1] |

| Appearance | Solid | [1] |

Spectroscopic Data:

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported:

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methylene protons, and a hydroxyl proton. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and the methylene carbon. |

| IR | Characteristic absorptions for O-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde. This precursor can be synthesized from various starting materials, including the natural product asarone or commercially available trimethoxybenzene derivatives.

Synthesis of 2,4,5-Trimethoxybenzaldehyde

Caption: Synthetic pathways to 2,4,5-Trimethoxybenzaldehyde.

Experimental Protocol: Ozonolysis of Asarone

This protocol describes the synthesis of 2,4,5-trimethoxybenzaldehyde from asarone via ozonolysis.

Materials:

-

Asarone

-

Ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve asarone in ethanol in a reaction vessel equipped with a gas dispersion tube.

-

Bubble a stream of ozone (O₃) through the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4,5-trimethoxybenzaldehyde.

-

The crude product can be purified by column chromatography or recrystallization.

Reduction to this compound

Caption: Reduction of the aldehyde to the target alcohol.

Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde

This protocol outlines the reduction of 2,4,5-trimethoxybenzaldehyde to this compound using sodium borohydride.[4]

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (dilute)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,4,5-trimethoxybenzaldehyde in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Once the reaction is complete, carefully quench with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

The product can be further purified by recrystallization.

Applications in Research and Drug Development

The trimethoxyphenyl motif is present in numerous biologically active molecules. This compound serves as a key building block in the synthesis of various compound classes with therapeutic potential.

Logical Relationship of this compound in Synthesis

Caption: Role as an intermediate in bioactive compound synthesis.

While specific drugs derived directly from this compound are not extensively documented, its structural isomers and related compounds have shown significant promise. For instance, the isomeric 3,4,5-trimethoxybenzyl group is a key component of the antibacterial drug Trimethoprim. The 2,4,5-trimethoxy substitution pattern is explored in the synthesis of novel compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The oxidation of 2,4,5-trimethoxybenzyl alcohol has also been studied, leading to the formation of dimeric compounds.[1]

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. While its own discovery is not a landmark event, its chemical lineage from natural products and its utility in the construction of complex molecules underscore its importance. The detailed synthetic protocols and compiled data in this guide provide a valuable resource for researchers aiming to explore the chemical space around the trimethoxyphenyl scaffold for the development of new therapeutic agents.

References

A Comprehensive Technical Guide to (2,4,5-Trimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,5-Trimethoxyphenyl)methanol, a substituted benzyl alcohol, is a key organic intermediate in the synthesis of a variety of biologically active molecules. Its structural features, particularly the trimethoxy-substituted phenyl ring, make it a valuable precursor in drug discovery and development. This technical guide provides an in-depth overview of its chemical properties, synthesis, and the biological activities associated with its derivatives, with a focus on its precursor, 2,4,5-Trimethoxybenzaldehyde.

Nomenclature and Physicochemical Properties

The nomenclature and key physicochemical properties of this compound are summarized below.

IUPAC Name: this compound[1][2]

Synonyms: 2,4,5-Trimethoxybenzyl alcohol[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [2][3][4] |

| Appearance | Solid | [3] |

| Melting Point | 70-72 °C | [3] |

| InChI | 1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | [3] |

| InChI Key | XJNCXXBIDXLPMG-UHFFFAOYSA-N | [3] |

| SMILES | COc1cc(OC)c(OC)cc1CO | [3] |

| CAS Number | 30038-31-4 | [1][2][3][4] |

Synthesis

The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde. A general two-step synthesis is outlined below, starting from the naturally abundant α-asarone found in calamus oil.

Experimental Protocol: Synthesis of 2,4,5-Trimethoxybenzaldehyde from Calamus Oil

This protocol details the ozonolysis of α-asarone in calamus oil to yield 2,4,5-Trimethoxybenzaldehyde.

Materials:

-

Calamus oil (rich in α-asarone)

-

Ethanol

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ozone generator

-

25 mL two-neck Schlenk flask

-

Magnetic stirrer and stir bar

Procedure:

-

Add 5 g (approximately 24 mmol of α-asarone) of purified calamus oil to a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar.[5]

-

Dissolve the oil in 5 mL of ethanol.[5]

-

Bubble ozone (O₃/O₂) through the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.[5]

-

Upon completion, add 5 mL of ethyl acetate to the reaction mixture.[5]

-

Perform a liquid-liquid extraction by washing the organic mixture three times with 2.5 mL of deionized water.[5]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[5]

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield 2,4,5-Trimethoxybenzaldehyde as a pale brown solid. The reported yield for this method is approximately 92%.[5]

Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde

This protocol describes the reduction of 2,4,5-Trimethoxybenzaldehyde to this compound using sodium borohydride.

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

3% Hydrochloric acid (aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,4,5-Trimethoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by carefully adding 3% aqueous HCl solution until the effervescence ceases.

-

Evaporate the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield this compound.

Biological Activities of Precursor and Potential Applications

While direct biological studies on this compound are limited, its immediate precursor, 2,4,5-Trimethoxybenzaldehyde, has been investigated for a range of pharmacological activities. This compound serves as a crucial synthetic intermediate for derivatives that may share or enhance these properties.

Table 2: Summary of Biological Activities of 2,4,5-Trimethoxybenzaldehyde

| Biological Activity | Mechanism of Action | Quantitative Data | Source |

| Anti-Adipogenic | Suppresses differentiation of preadipocytes by regulating ERK1 phosphorylation. | Effective at 0.5 mM | [5] |

| Anti-Inflammatory | Acts as a selective Cyclooxygenase-2 (COX-2) inhibitor. | - | [5] |

| Anticancer | Serves as a precursor for stilbene and hydrostilbene derivatives that inhibit tubulin polymerization. | - | [5] |

| Antiviral | Used in the synthesis of HIV Reverse Transcriptase (HIV-RT) inhibitors. | - | [5] |

| Antifungal | Exhibits inhibitory activity against Candida albicans. | - | [5] |

The oxidation of 2,4,5-trimethoxybenzyl alcohol in the presence of the enzyme laccase has been shown to yield a dimeric compound, suggesting its potential role in enzymatic biotransformation and the generation of novel bioactive molecules.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from α-asarone to this compound.

Caption: Synthetic pathway to this compound.

Potential Signaling Pathway Involvement

This diagram depicts the inhibitory effect of the precursor, 2,4,5-Trimethoxybenzaldehyde, on the ERK signaling pathway during adipogenesis.

Caption: Mechanism of anti-adipogenic activity.

References

Spectroscopic Profile of (2,4,5-Trimethoxyphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,4,5-Trimethoxyphenyl)methanol, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the underlying experimental methodologies.

Chemical Structure and Properties

This compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol .[1] Its structure, characterized by a benzene ring substituted with three methoxy groups and a hydroxymethyl group, is a key determinant of its spectroscopic properties.

Molecular Structure:

Caption: Molecular Structure of this compound

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.98 | s | 1H | Ar-H |

| 6.69 | s | 1H | Ar-H |

| 4.60 | s | 2H | -CH₂OH |

| 3.88 | s | 3H | -OCH₃ |

| 3.84 | s | 3H | -OCH₃ |

| 3.80 | s | 3H | -OCH₃ |

| 2.50 (broad s) | s | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 151.7 | Ar-C |

| 148.8 | Ar-C |

| 143.1 | Ar-C |

| 122.9 | Ar-C |

| 113.8 | Ar-CH |

| 97.9 | Ar-CH |

| 60.1 | -CH₂OH |

| 56.7 | -OCH₃ |

| 56.6 | -OCH₃ |

| 56.2 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1610, 1510 | Strong | C=C stretch (aromatic ring) |

| 1210 | Strong | C-O stretch (aryl ether) |

| 1040 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 198 | 100 | [M]⁺ (Molecular Ion) |

| 181 | 60 | [M - OH]⁺ |

| 167 | 85 | [M - CH₂OH]⁺ |

| 152 | 40 | [M - CH₂OH - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

3.1.2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

3.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 200-240 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds are typically employed. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are often required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder (approximately 1:100 ratio by weight). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

3.2.2. Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. The sample pellet or film is placed in the sample holder in the path of the IR beam. A background spectrum of the empty spectrometer (or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In electron ionization (EI) mass spectrometry, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3.3.2. Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion, generating the mass spectrum.

Experimental Workflow and Molecular Structure Visualization

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the molecular structure of this compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Ball-and-stick model of this compound.

References

An In-depth Technical Guide on (2,4,5-Trimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol, is an aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phenyl ring substituted with three methoxy groups and a hydroxymethyl group, provides a scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical and physical properties, and known biological activities. The information is presented to be of maximal utility to researchers in chemistry and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 70-72 °C.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | PubChem |

| Molecular Weight | 198.22 g/mol | PubChem[2] |

| CAS Number | 30038-31-4 | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Melting Point | 70-72 °C | Sigma-Aldrich[1] |

| InChI | InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | PubChem[2] |

| SMILES | COC1=CC(=C(C=C1CO)OC)OC | PubChem[2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde.

Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde

This protocol is adapted from a similar, high-yield synthesis of 3,4,5-trimethoxybenzyl alcohol.[3]

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) solution

-

Chloroform (CHCl₃) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,4,5-trimethoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

While stirring at room temperature, slowly add sodium borohydride to the solution. The reaction is typically allowed to proceed for 0.5 to 1 hour.

-

After the reaction is complete (as monitored by thin-layer chromatography), adjust the pH of the mixture to 8-9 with a dilute solution of hydrochloric acid.

-

Extract the aqueous mixture with an organic solvent such as chloroform.

-

Wash the combined organic layers with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oily or solid product.

Quantitative Data: While a specific yield for the reduction of 2,4,5-trimethoxybenzaldehyde was not found in the reviewed literature, a patent for the synthesis of the isomeric 3,4,5-trimethoxybenzyl alcohol using a similar sodium borohydride reduction in methanol reports yields of 93.5% to 95%.[3] It is reasonable to expect a similarly high yield for the synthesis of this compound.

Synthesis of the Precursor: 2,4,5-Trimethoxybenzaldehyde

The precursor, 2,4,5-trimethoxybenzaldehyde, can be synthesized from readily available starting materials such as asarone, found in calamus oil. One efficient method is through ozonolysis.[4]

Experimental Protocol: Ozonolysis of Asarone-rich Calamus Oil [4]

Materials:

-

Asarone-rich calamus oil

-

Ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ozone generator

-

Two-neck Schlenk flask

-

Magnetic stirrer

Procedure:

-

Dissolve the asarone-rich calamus oil in ethanol in a two-neck Schlenk flask.

-

Bubble a stream of ozone/oxygen through the solution at room temperature. The reaction is typically complete within 10 minutes and can be monitored by TLC.

-

Add ethyl acetate to the reaction mixture and perform a work-up by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2,4,5-trimethoxybenzaldehyde.

Quantitative Data: This ozonolysis method has been reported to produce 2,4,5-trimethoxybenzaldehyde with a yield of 92%.[4]

Biological Activities

Direct studies on the biological activities of this compound are limited in the current scientific literature. However, research on closely related compounds and its precursor provides some insights into its potential pharmacological profile.

Antimicrobial Activity of the Precursor Aldehyde:

The precursor, 2,4,5-trimethoxybenzaldehyde, has been evaluated for its antimicrobial activity. No direct data for this compound was found.

Cytotoxicity and Enzyme Inhibition of Related Compounds:

Studies on various trimethoxyphenyl derivatives have shown a range of biological activities, including anticancer and enzyme inhibitory effects. For instance, novel trimethoxyphenyl-based analogues have demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines and inhibition of β-tubulin polymerization.[5] However, specific IC50 values or enzyme inhibition constants for this compound are not available in the reviewed literature.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological data for this compound, it is not possible to create a diagram of a known signaling pathway in which it is directly involved. However, we can illustrate the logical workflow of its synthesis.

Caption: Synthetic pathway of this compound.

Conclusion

This compound is a readily synthesizable compound with potential as a building block in medicinal chemistry and other areas of organic synthesis. While its own biological activity is not yet well-characterized, the known activities of its precursor and other related trimethoxyphenyl compounds suggest that it could be a valuable intermediate for the development of novel therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives. This guide provides a foundational literature review to support such future investigations.

References

- 1. 2,4,5-Trimethoxybenzyl alcohol 97 30038-31-4 [sigmaaldrich.com]

- 2. This compound | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

(2,4,5-Trimethoxyphenyl)methanol: A Review of Current Knowledge on its Synthesis and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of (2,4,5-Trimethoxyphenyl)methanol, with a focus on its synthesis and an evaluation of its purported biological activities. Despite interest in methoxylated phenolic compounds within drug discovery, a comprehensive review of the available literature reveals a significant gap in the biological characterization of this specific molecule.

Synthesis of this compound

The primary route for the synthesis of this compound is through the reduction of its corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde. A common and efficient method employs sodium borohydride as the reducing agent in a methanolic solution.

Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde

A representative experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: 2,4,5-Trimethoxybenzaldehyde (12 g, 61 mmol) is dissolved in methanol (50 mL) at room temperature.

-

Addition of Reducing Agent: Sodium borohydride (1 g, 26 mmol) is added portion-wise to the solution over a period of approximately 40 minutes.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 3-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, the methanol is removed under vacuum.

-

The resulting thick mass is taken up in water (150 mL).

-

The aqueous solution is acidified to a pH of 4-5 using glacial acetic acid.

-

The product is then extracted with dichloromethane.

-

-

Isolation: The organic extracts are combined, dried, and the solvent is evaporated to yield this compound.[1]

An alternative approach involves the catalytic hydrogenation of 2,4,5-trimethoxybenzaldehyde using platinum oxide as a catalyst in dry benzene at 1 atmosphere of pressure.[1]

Caption: Synthesis workflow for this compound.

Biological Activities: A Noteworthy Lack of Data

A thorough investigation of scientific databases and literature reveals a significant scarcity of research on the specific biological activities of this compound. While some commercial suppliers suggest potential anticancer properties, these claims are not substantiated by published, peer-reviewed data.[2]

The existing literature primarily features this compound in the context of:

-

A synthetic intermediate: It is used as a precursor for the synthesis of other molecules, such as (E)-stilbenes, which are then evaluated for their biological properties, including fungicidal activity.[1]

-

An enzyme substrate: It has been utilized as a substrate in the characterization of ligninolytic enzymes, such as laccases.[3][4]

At present, there are no comprehensive studies detailing the anticancer, antimicrobial, or anti-inflammatory properties of this compound itself. Consequently, quantitative data such as IC50 values for cytotoxicity, minimum inhibitory concentrations (MICs) for antimicrobial effects, or measures of anti-inflammatory efficacy are not available in the current body of scientific literature.

Future Directions and Conclusion

The absence of dedicated research into the biological effects of this compound represents a clear knowledge gap. Given the known biological activities of other structurally related methoxylated phenolic compounds, this molecule may warrant further investigation.

Future research should focus on systematic screening of this compound for a range of biological activities, including but not limited to:

-

Anticancer activity: Evaluation against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative potential.

-

Antimicrobial activity: Testing against a broad spectrum of pathogenic bacteria and fungi to ascertain its potential as an antimicrobial agent.

-

Anti-inflammatory activity: Investigation of its effects on key inflammatory pathways and mediators.

References

An In-depth Technical Guide to (2,4,5-Trimethoxyphenyl)methanol Structural Analogs

This technical guide provides a comprehensive overview of the structural analogs of (2,4,5-Trimethoxyphenyl)methanol, catering to researchers, scientists, and drug development professionals. The document delves into their synthesis, biological activities, and structure-activity relationships, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

This compound and its structural analogs represent a diverse class of chemical compounds with a wide array of pharmacological activities. These activities range from potential therapeutic applications, such as anticancer and neuroprotective effects, to psychoactive properties. A key structural feature of many of these analogs is the 2,4,5-trimethoxyphenyl moiety, which is crucial for their biological action. Notable analogs include asarone isomers (α and β-asarone), which are naturally occurring phenylpropanoids, and synthetic amphetamine derivatives like 2,4,5-Trimethoxyamphetamine (TMA-2). Understanding the structure-activity relationships (SAR) of these compounds is vital for the design of new molecules with improved potency and reduced toxicity.

Biological Activities and Structure-Activity Relationships

The biological activities of this compound analogs are diverse. Asarone derivatives, for instance, have been investigated for their neuroprotective, anti-epileptic, antidepressant, and hypolipidemic properties.[1][2] Some analogs have also shown promise in exhibiting anti-amyloidogenic effects, suggesting potential applications in Alzheimer's disease research.[1]

In contrast, amphetamine analogs such as TMA-2 are known for their potent psychedelic effects, which are primarily mediated through their interaction with serotonin receptors, particularly the 5-HT₂ₐ receptor.[3][4][5] The positioning of the methoxy groups on the phenyl ring is a critical determinant of pharmacological activity. Research has demonstrated that the 2,4,5-substitution pattern is particularly important for potent psychoactive effects.[6]

Chalcone derivatives incorporating the trimethoxyphenyl group have been synthesized and evaluated for their anticancer activities.[7] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity and toxicity of various this compound structural analogs.

Table 1: Cytotoxicity of Trimethoxyphenyl-Based Analogs against HepG2 Cell Line [8][9]

| Compound | IC₅₀ (µM) |

| Compound 9 | 1.38 |

| Compound 10 | 2.15 |

| Compound 11 | 3.21 |

| Podophyllotoxin (Reference) | Not Specified |

Table 2: Receptor Binding and Activation Data for 2,4,5-Trimethoxyamphetamine (TMA-2) [5]

| Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) |

| 5-HT₂ₐ | 1300 | 190 | 84 |

| 5-HT₂ₒ | Not Specified | Not Specified | Not Specified |

| 5-HT₁ | 46400 | Not Specified | Not Specified |

Table 3: Toxicity Data for α-Asarone [10]

| Organism | Route of Administration | LD₅₀ (mg/kg) |

| Mice | Enteral | 417.6 |

| Mice | Intra-abdominal | 310 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound analogs.

Synthesis of (E)-4,5-dimethoxy-2-(1-propenyl)nitrobenzene (An Asarone Analog)[11]

-

Nitration: A mixture of 6.05 g (0.034 mol) of 4,5-dimethoxy-2-(2-propenyl)benzene and 25.4 g (0.423 mol) of glacial acetic acid is cooled to 5°C.

-

Concentrated nitric acid (4 mL, 0.1 mol) is added drop by drop while maintaining the temperature at 5°C.

-

The mixture is stirred for an additional 20 minutes at the same temperature.

-

The reaction mixture is then poured onto ice, leading to the precipitation of a yellow substance.

-

The precipitate is filtered, washed with water (3 x 5 mL), and dried in vacuo.

-

Recrystallization from hexane yields 5.46 g (72%) of (E)-4,5-dimethoxy-2-(1-propenyl)nitrobenzene as yellow needle-shaped crystals.

Synthesis of 1-(2,4,5-trimethoxyphenyl)-1-nitropropene[12]

-

A mixture of β-asarone (10 g, 48 mmol) in 150 mL of ethyl acetate containing iodine (18.28 g, 72 mmol) is cooled to 0°C.

-

A solution of sodium nitrite (13.24 g, 192 mmol), ethylene glycol (8.93 g, 144 mmol), and 20 mL of water is added.

-

The reaction mixture is stirred at room temperature for 48 hours under a nitrogen atmosphere.

-

The ethyl acetate layer is separated, washed with water, and then with 10% sodium thiosulfate solution, and finally dried over MgSO₄.

-

The ethyl acetate is evaporated, and the residue is recrystallized from methanol to yield the product as a yellow crystalline compound (70-75% yield).

In Vitro Genotoxicity Evaluation: Ames Test[13]

-

The potential mutagenicity of the test compounds is evaluated using the Ames test with Salmonella typhimurium strains TA98 and TA100, in the presence of metabolic activation (S9 mix).

-

Varying concentrations of the test compounds are incubated with the bacterial strains and the S9 mix.

-

The number of revertant colonies is counted after a suitable incubation period.

-

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

In Vitro Genotoxicity Evaluation: Sister Chromatid Exchange (SCE) Assay[13]

-

Human lymphocytes are cultured in the presence of various concentrations of the test compounds.

-

The cells are treated with bromodeoxyuridine (BrdU) to allow for the differential staining of sister chromatids.

-

Metaphase spreads are prepared and stained to visualize the sister chromatid exchanges.

-

The number of SCEs per cell is counted, and a significant increase compared to the control indicates potential genotoxicity.

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

Signaling Pathway of TMA-2 at the 5-HT₂ₐ Receptor

Caption: Simplified signaling pathway of TMA-2, a structural analog, at the 5-HT₂ₐ receptor.

References

- 1. Anti-Amyloidogenic Effects of Asarone Derivatives From Perilla frutescens Leaves Against Beta-Amyloid Aggregation and Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. 2,4,5-Trimethoxyamphetamine hydrochloride | 15995-72-9 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [Asarone and its biological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 2,4,5-Trimethoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling considerations for 2,4,5-Trimethoxybenzyl alcohol. The information is intended to support its safe use in research and development settings. Due to a lack of extensive, publicly available toxicological data for this specific compound, this guide also incorporates information from structurally related compounds and general best practices for handling substituted benzyl alcohols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,4,5-Trimethoxybenzyl alcohol is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 30038-31-4 | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 70-72 °C | |

| Boiling Point | Not available | |

| Flash Point | Not applicable | |

| Solubility | Not available | |

| Storage Class | 11 - Combustible Solids |

Toxicological Data

However, an acute oral toxicity study conducted on the structurally related compound, 2,4,5-Trimethoxybenzaldehyde , in rats showed no mortality or treatment-related adverse effects at doses up to 3000 mg/kg of body weight. While this suggests that the corresponding alcohol may have a low order of acute toxicity, it is not a substitute for specific data and caution should be exercised.

Hazard Identification and Precautionary Measures

Based on available information and the chemical class, the primary hazards are likely to be skin and eye irritation. In the absence of specific data, it is prudent to handle this compound as potentially hazardous.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving 2,4,5-Trimethoxybenzyl alcohol to determine the appropriate level of PPE. The following are general recommendations:

| Protection Type | Recommendation |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter. |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Use appropriate engineering controls (e.g., local exhaust ventilation).

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

Experimental Protocols

Detailed experimental protocols for the safety and handling of 2,4,5-Trimethoxybenzyl alcohol are not specifically published. The following are generalized protocols that can be adapted for its use.

Protocol for Safe Weighing and Solution Preparation

-

Preparation:

-

Ensure the balance is located in an area with minimal air currents or in a balance enclosure.

-

Don appropriate PPE (lab coat, gloves, safety glasses).

-

-

Weighing:

-

Carefully transfer the desired amount of solid 2,4,5-Trimethoxybenzyl alcohol to a tared weigh boat or paper.

-

Avoid generating dust. If dust is observed, use a gentle technique or a spatula to handle the solid.

-

-

Solution Preparation:

-

In a chemical fume hood, add the weighed solid to the desired solvent in an appropriate flask.

-

Stir or sonicate until fully dissolved.

-

Cap the container immediately after the addition of the solid.

-

-

Cleanup:

-

Wipe down the balance and surrounding area with a damp cloth or paper towel to remove any residual powder.

-

Dispose of all contaminated materials (weigh boats, gloves, etc.) as chemical waste.

-

Potential Reactions and Decomposition

While specific decomposition pathways for 2,4,5-Trimethoxybenzyl alcohol are not well-documented, general chemical principles for substituted benzyl alcohols apply.

-

Incompatibility: The compound is incompatible with strong oxidizing agents.[1] Contact with these materials could lead to a vigorous reaction and the potential for fire or explosion.

-

Hazardous Decomposition Products: When heated to decomposition, 2,4,5-Trimethoxybenzyl alcohol may emit carbon monoxide and carbon dioxide.[1]

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 2,4,5-Trimethoxybenzyl alcohol from receipt to disposal.

Caption: Safe handling workflow for 2,4,5-Trimethoxybenzyl alcohol.

Potential Hazardous Reaction Pathway

This diagram illustrates the potential for a hazardous reaction when 2,4,5-Trimethoxybenzyl alcohol comes into contact with a strong oxidizing agent.

Caption: Potential hazardous reaction of 2,4,5-Trimethoxybenzyl alcohol.

Conclusion

While 2,4,5-Trimethoxybenzyl alcohol is a valuable compound in research and development, the lack of comprehensive safety data necessitates a cautious and proactive approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the general safety guidelines outlined in this document, researchers can minimize the risks associated with its use. Further toxicological and reactivity studies are warranted to provide a more complete safety profile for this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,4,5-Trimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,5-Trimethoxybenzyl alcohol. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound for laboratory and industrial applications.

Core Physical and Chemical Properties

2,4,5-Trimethoxybenzyl alcohol is an aromatic alcohol characterized by a benzene ring substituted with three methoxy groups and one hydroxymethyl group. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 70-72 °C (lit.) | [1] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Data not readily available | |

| Assay | 97% | [1] |

| CAS Number | 30038-31-4 | [1] |

| InChI | 1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | [1] |

| InChI Key | XJNCXXBIDXLPMG-UHFFFAOYSA-N | [1] |

| SMILES | COc1cc(OC)c(OC)cc1CO | [1] |

| Flash Point | Not applicable | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

Spectral Data: Spectroscopic data for 2,4,5-Trimethoxybenzyl alcohol, including ¹³C NMR, ¹H NMR, ATR-IR, Raman, and Mass Spectrometry (GC-MS), are available in spectral databases.[2]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of 2,4,5-Trimethoxybenzyl alcohol are not extensively published. However, standard methodologies for organic compounds are applicable.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of 2,4,5-Trimethoxybenzyl alcohol

Procedure:

-

A small, dry sample of 2,4,5-Trimethoxybenzyl alcohol is finely powdered.

-

The open end of a capillary tube is pushed into the powdered sample.

-

The tube is inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Sample of 2,4,5-Trimethoxybenzyl alcohol

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of 2,4,5-Trimethoxybenzyl alcohol is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

A small amount of an internal standard, such as TMS (0 ppm), is added.

-

The solution is transferred into a clean NMR tube.

-